

Application Notes and Protocols: C12-200 in Cancer Immunotherapy

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Compound of Interest

Compound Name: C12-200

Cat. No.: B6337406

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Introduction

C12-200 is a synthetic ionizable lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, particularly messenger RNA (mRNA). Its unique chemical structure allows for efficient encapsulation of negatively charged mRNA molecules and facilitates their delivery into target cells. In the acidic environment of the endosome, **C12-200** becomes protonated, which is believed to promote the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. This mechanism of action makes **C12-200** a valuable tool for various cancer immunotherapy strategies, including the development of mRNA-based cancer vaccines and in vivo generation of Chimeric Antigen Receptor (CAR) T-cells.

These application notes provide an overview of the use of **C12-200** in cancer immunotherapy, along with detailed protocols for the formulation, characterization, and in vivo application of **C12-200**-containing LNPs.

Key Applications of C12-200 in Cancer Immunotherapy

The primary application of **C12-200** in oncology is as a key component of LNP delivery systems for mRNA-based immunotherapies. These therapies aim to stimulate the patient's own immune

system to recognize and eliminate cancer cells.

- **mRNA Cancer Vaccines:** **C12-200** based LNPs can encapsulate mRNA encoding tumor-associated antigens (TAAs) or tumor-specific neoantigens. Once administered, these LNPs are taken up by antigen-presenting cells (APCs), such as dendritic cells. The delivered mRNA is then translated into the antigenic protein, which is presented on the surface of the APCs to activate tumor-specific T-cells, leading to a targeted anti-tumor immune response.
- **In Vivo CAR T-Cell Therapy:** A groundbreaking application of **C12-200** LNPs is the in vivo generation of CAR T-cells. This approach involves delivering mRNA encoding a chimeric antigen receptor directly to T-cells within the body. This transient expression of the CAR can reduce the manufacturing complexity and potential toxicities associated with traditional ex vivo CAR T-cell therapies.

Data Presentation: Physicochemical Properties of C12-200 LNPs

The following table summarizes typical physicochemical properties of **C12-200** LNPs formulated for mRNA delivery, as reported in preclinical studies.

Parameter	Typical Value	Measurement Technique
Particle Size (Diameter)	80 - 150 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential	Near-neutral at pH 7.4	Laser Doppler Electrophoresis
mRNA Encapsulation Efficiency	> 90%	RiboGreen Assay

Experimental Protocols

Protocol 1: Formulation of C12-200 LNPs for mRNA Delivery

This protocol describes the formulation of **C12-200** LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

- **C12-200** (ionizable lipid)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
- mRNA encoding the antigen of interest
- Ethanol (anhydrous, molecular biology grade)
- Citrate buffer (50 mM, pH 4.0, RNase-free)
- Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Syringes and tubing compatible with the microfluidic device
- Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

- Preparation of Lipid Stock Solutions:
 - Prepare individual stock solutions of **C12-200**, DOPE, cholesterol, and DMG-PEG2000 in ethanol.
 - Combine the lipid stock solutions in a molar ratio of 35:16:46.5:2.5 (**C12-200**:DOPE:Cholesterol:DMG-PEG2000) to create the final lipid mixture in ethanol.[\[1\]](#)
- Preparation of Aqueous mRNA Solution:

- Dilute the mRNA in 50 mM sodium acetate buffer (pH 4.0) to a final concentration of approximately 0.14 mg/mL.[\[1\]](#)
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol mixture into one syringe and the aqueous mRNA solution into another syringe.
 - Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.
 - Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.
- Purification:
 - Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.[\[1\]](#)
- Sterilization and Storage:
 - Filter-sterilize the purified LNP solution through a 0.22 µm syringe filter.
 - Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of C12-200 LNPs

1. Size and Polydispersity Index (PDI) Measurement:

- Technique: Dynamic Light Scattering (DLS)
- Procedure:
 - Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
 - Measure the particle size and PDI using a DLS instrument.

- Perform measurements in triplicate.

2. Zeta Potential Measurement:

- Technique: Laser Doppler Electrophoresis
- Procedure:
 - Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).
 - Measure the zeta potential using a suitable instrument.
 - Perform measurements in triplicate.

3. mRNA Encapsulation Efficiency:

- Technique: RiboGreen Assay
- Procedure:
 - Prepare two sets of LNP samples.
 - To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
 - To the other set, add PBS (for measuring free, unencapsulated mRNA).
 - Add the RiboGreen reagent to both sets of samples and measure the fluorescence.
 - Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Protocol 3: In Vivo Antitumor Efficacy Study of a C12-200 mRNA Vaccine in a B16-OVA Melanoma Model

This protocol is adapted from preclinical studies evaluating mRNA vaccines.

Materials:

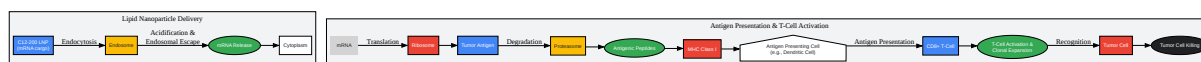
- C57BL/6 mice (6-8 weeks old)
- B16-OVA melanoma cell line (expressing ovalbumin)
- **C12-200** LNPs encapsulating OVA mRNA (formulated as per Protocol 1)
- Control LNPs (e.g., encapsulating irrelevant mRNA or empty)
- PBS (sterile, for injection)
- Calipers for tumor measurement

Procedure:

- Tumor Inoculation:
 - Subcutaneously inject 1×10^5 B16-OVA cells into the flank of each mouse.[\[1\]](#)
- Treatment Schedule:
 - Allow tumors to establish and become palpable (typically 3-5 days post-inoculation).
 - On day 3, 6, and 10 post-tumor inoculation, administer a subcutaneous injection of the **C12-200** OVA mRNA LNPs (e.g., 10 μ g of mRNA per mouse) near the tumor site.[\[1\]](#)
 - Include control groups receiving control LNPs or PBS.
- Monitoring Tumor Growth and Survival:
 - Measure tumor volume every 2-3 days using calipers (Volume = $0.5 \times \text{length} \times \text{width}^2$).
 - Monitor the overall health and survival of the mice.
 - Euthanize mice when tumors reach a predetermined size or if signs of distress are observed, in accordance with animal welfare guidelines.
- Immunological Analysis (Optional):

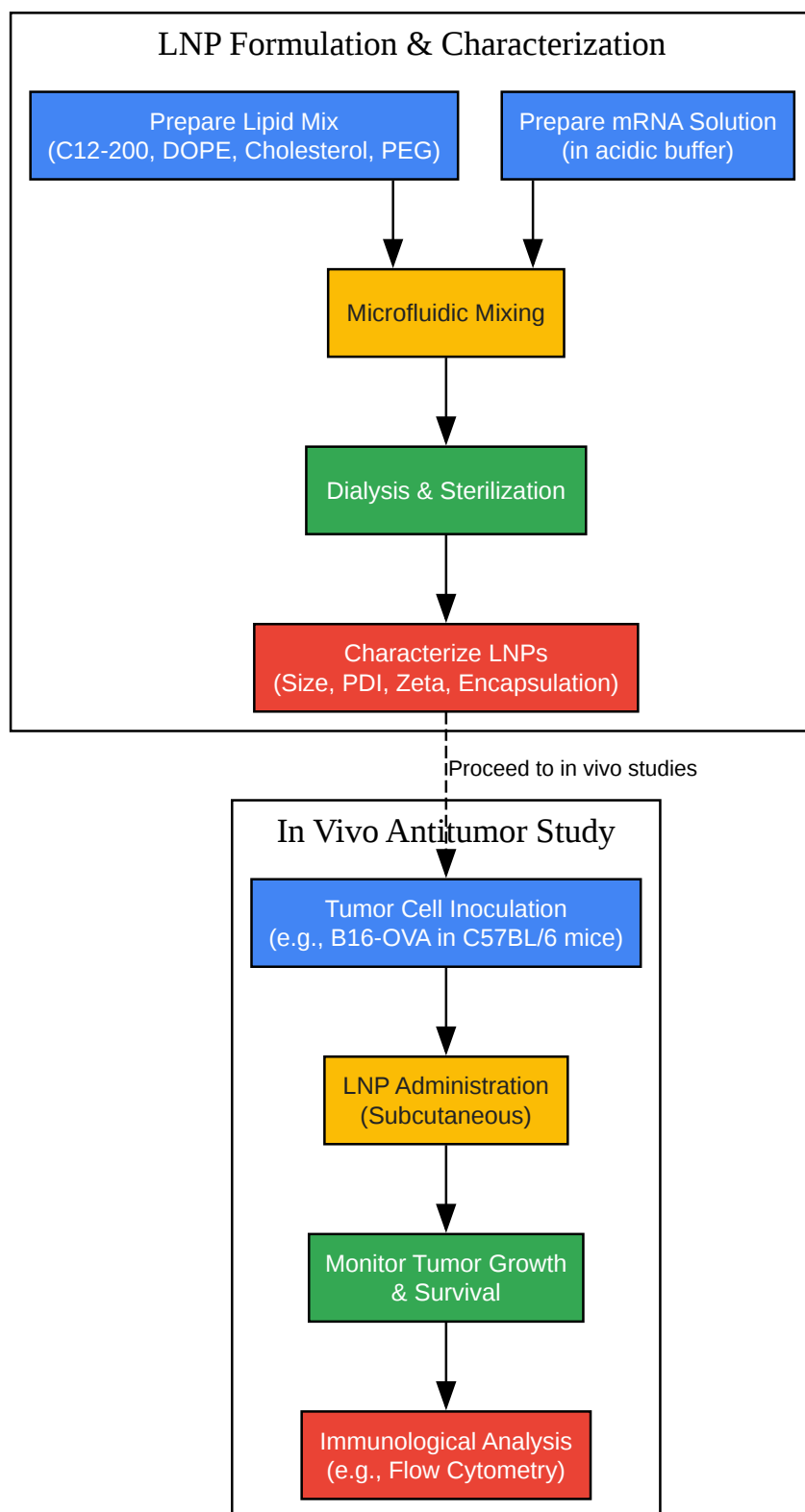
- At the end of the study, or at specific time points, spleens and tumor-draining lymph nodes can be harvested.
- Isolate lymphocytes and perform flow cytometry to analyze the frequency of OVA-specific CD8⁺ T-cells using tetramer staining.
- Analyze cytokine production by restimulating splenocytes with the OVA peptide in vitro.

Visualizations



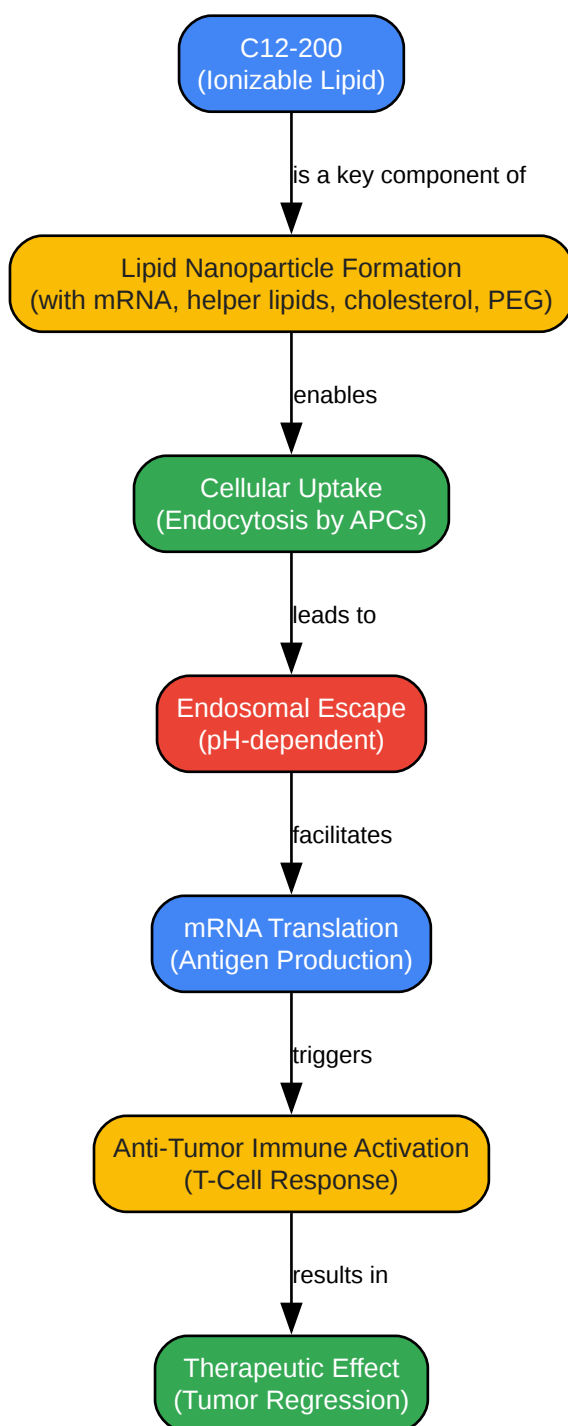
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Caption: **C12-200** LNP-mediated mRNA vaccine signaling pathway for cancer immunotherapy.



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Caption: Experimental workflow for **C12-200** LNP mRNA vaccine development and testing.



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Caption: Logical relationship of **C12-200**'s role in cancer immunotherapy.

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References

- 1. Lipid Nanoparticle Assisted mRNA Delivery for Potent Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
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